molecular formula C11H12O3S B13652792 Methyl 2-((2-oxo-2-phenylethyl)thio)acetate

Methyl 2-((2-oxo-2-phenylethyl)thio)acetate

Cat. No.: B13652792
M. Wt: 224.28 g/mol
InChI Key: CFJPKOZGFFGNNB-UHFFFAOYSA-N
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Description

Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is a sulfur-containing ester derivative characterized by a thioether linkage between a methyl acetate group and a 2-oxo-2-phenylethyl moiety. Its structure combines a reactive ketone group with a thioether bridge, enabling diverse chemical transformations, including nucleophilic substitutions and condensations .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 2-phenacylsulfanylacetate

InChI

InChI=1S/C11H12O3S/c1-14-11(13)8-15-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CFJPKOZGFFGNNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate can be synthesized through several methods. One common approach involves the condensation of 2-oxo-2-phenylethyl bromide with methyl thioacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of Methyl 2-((2-oxo-2-phenylethyl)thio)acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-((2-oxo-2-phenylethyl)thio)acetate with analogous compounds based on synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
This compound Phenyl, thioether, methyl ester, ketone C₁₁H₁₂O₃S 224.27 N/A
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core, 3-methoxyphenyl, methyl ester C₁₉H₁₆N₂O₄S 384.41
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core, ethyl ester C₁₈H₁₅N₂O₃S 355.39
Fluthiacet-methyl (pesticide) Thiadiazolo-pyridazine ring, chloro, fluoro C₁₄H₁₂ClFN₄O₃S₂ 426.85
Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate Methoxy, methylphenyl, ethyl ester C₁₂H₁₄O₄S 270.30

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in Fluthiacet-methyl) improve pesticidal activity by increasing electrophilicity, while methoxy groups (e.g., ) enhance solubility and metabolic stability .
  • Ester Choice : Methyl esters (e.g., ) typically exhibit higher volatility, whereas ethyl esters (e.g., ) may offer improved hydrolytic stability in biological systems.

Key Observations :

  • Green Chemistry : Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields compared to traditional heating methods.
  • Solvent Effects: Polar aprotic solvents (e.g., THF in ) favor nucleophilic substitutions, while ethanol enables greener protocols .

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